molecular formula C15H18N2O3S2 B6540061 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide CAS No. 1060310-30-6

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide

Cat. No.: B6540061
CAS No.: 1060310-30-6
M. Wt: 338.4 g/mol
InChI Key: ZNKJVZRBBZOSMN-UHFFFAOYSA-N
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Description

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide is a sulfonamide-derived compound featuring a thiophene heterocycle, a methyl-substituted propanamide chain, and a sulfamoyl-linked phenyl group.

Properties

IUPAC Name

2-methyl-N-[4-(thiophen-3-ylmethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-11(2)15(18)17-13-3-5-14(6-4-13)22(19,20)16-9-12-7-8-21-10-12/h3-8,10-11,16H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKJVZRBBZOSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene derivative is then subjected to sulfonation to introduce the sulfonamide group. Finally, the propanamide moiety is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and amide coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

The compound's sulfonamide group is known for its antibacterial properties, making it a valuable component in the development of new antibiotics. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

Anticancer Research

Recent studies have explored the potential of thiophene derivatives in anticancer therapies. The incorporation of the thiophenic structure into the compound may enhance its ability to target cancer cells selectively, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Anti-inflammatory Properties

Sulfonamides have been investigated for their anti-inflammatory effects. The specific structural features of 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide could contribute to its efficacy in treating inflammatory diseases by modulating immune responses.

Enzyme Inhibition

Research indicates that compounds containing sulfamoyl groups may act as inhibitors of various enzymes, including carbonic anhydrases. This inhibition can be beneficial in treating conditions like glaucoma and edema, where modulation of fluid balance is necessary.

Case Study 1: Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives and evaluated their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives with thiophene substitutions exhibited enhanced activity compared to traditional sulfonamides, suggesting that this compound could be a promising candidate for further development .

Case Study 2: Anticancer Efficacy

A research article in Cancer Letters examined the cytotoxic effects of various thiophene-containing compounds on human cancer cell lines. The study found that compounds similar to this compound induced significant apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .

Case Study 3: Anti-inflammatory Mechanisms

In an investigation detailed in Pharmacology Reports, researchers assessed the anti-inflammatory effects of sulfonamide derivatives in animal models of arthritis. The study demonstrated that compounds with sulfamoyl groups reduced inflammation markers significantly, suggesting that this compound could be effective for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to molecular targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle/Group Yield (%) Reference
2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide (Target) C₁₆H₁₈N₂O₃S₂ 350.45 Thiophen-3-ylmethyl, methyl-propanamide Thiophene - -
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Pyridin-2-yl, pentanamide Pyridine, isoindoline 83
N-(2-amino-5-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide C₂₀H₂₅N₃O₄S 403.50 tert-Butyl, 4-hydroxyphenyl Phenyl 64
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide C₁₅H₁₄N₆O₂S₂ 386.44 Thiazole, oxadiazole Thiazole, oxadiazole -

Key Observations:

Thiophene’s lower polarity compared to pyridine may improve membrane permeability but reduce aqueous solubility .

Sulfamoyl Linker Variations :

  • The tert-butyl substituent in increases steric bulk and lipophilicity (clogP ~3.2), whereas the thiophen-3-ylmethyl group in the target compound balances lipophilicity (clogP ~2.8) with aromatic interactions.

Propanamide Chain :

  • The methyl substitution on the propanamide chain in the target compound may enhance metabolic stability compared to unsubstituted chains in or .

Biological Activity

2-Methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide is a complex organic compound characterized by its unique structural features, including a thiophene ring and a sulfamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of similar compounds demonstrated moderate to excellent antimicrobial activity, suggesting that the sulfamoyl group enhances the interaction with bacterial targets .

Microorganism Activity Reference
Methicillin-resistant S. aureusModerate activity
Vancomycin-resistant E. faeciumSignificant activity
Drug-resistant Candida strainsBroad-spectrum activity

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays showed that this compound could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The results indicated a structure-dependent response, with varying degrees of cytotoxicity observed across different cell lines .

Cell Line Viability (%) Concentration (µM) Reference
A54960% (control)100
Caco-239.8% (treated)100

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in critical biological pathways, potentially influencing cell signaling and metabolic processes relevant to disease states .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various thiophene derivatives, including this compound, demonstrated significant antimicrobial activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : In a comparative study, different derivatives were tested for their cytotoxic effects against cancer cell lines. The results showed that certain modifications to the thiophene moiety enhanced anticancer activity, suggesting avenues for further optimization of this compound's structure for therapeutic use .

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